molecular formula C19H19FN2O3 B2586448 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide CAS No. 905661-64-5

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B2586448
CAS No.: 905661-64-5
M. Wt: 342.37
InChI Key: FSBJXYHTRFZMCU-UHFFFAOYSA-N
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Description

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a methylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through a condensation reaction between an amine and a ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step requires the use of a fluorinated aromatic compound and a suitable nucleophile.

    Attachment of the Methylphenoxyacetamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with a methylphenoxyacetic acid derivative. This can be achieved through an esterification or amidation reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide
  • N-[1-(3-bromophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide
  • N-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide

Uniqueness

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-13-4-2-7-17(8-13)25-12-18(23)21-15-10-19(24)22(11-15)16-6-3-5-14(20)9-16/h2-9,15H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBJXYHTRFZMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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